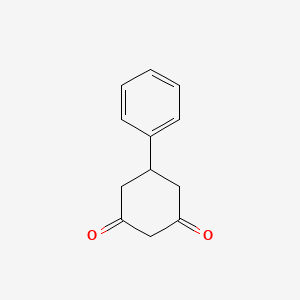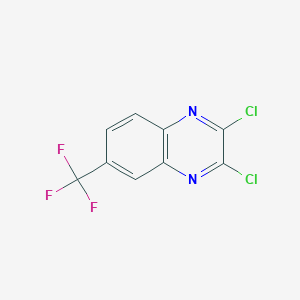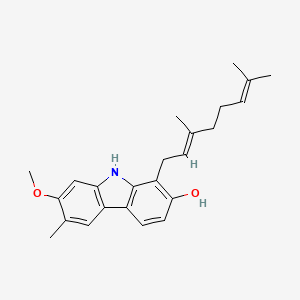
5-苯基环己烷-1,3-二酮
描述
5-Phenylcyclohexane-1,3-dione is a 1,3-diketone . It has been investigated for its reaction with N-substituted isatins in pyridine .
Synthesis Analysis
The synthesis of 5-Phenylcyclohexane-1,3-dione involves a multi-step reaction with two steps. The first step involves sodium hydroxide, and the second step involves sodium ethanolate with heating .Molecular Structure Analysis
5-Phenylcyclohexane-1,3-dione contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 aliphatic ketones .Chemical Reactions Analysis
The reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyrindine has been investigated .Physical And Chemical Properties Analysis
5-Phenylcyclohexane-1,3-dione has a molecular weight of 188.223. It has a density of 1.1±0.1 g/cm3, a boiling point of 356.5±42.0 °C at 760 mmHg, and a melting point of 188 °C (lit.) . It also has a flash point of 133.8±24.9 °C .科学研究应用
Synthesis of Hexahydrobenzo Derivatives
5-Phenylcyclohexane-1,3-dione can be used in the synthesis of hexahydrobenzo . This involves condensation with N-arylmethylene-2-naphthylamines . These derivatives have potential applications in various fields, including medicinal chemistry and materials science.
Preparation of Benzophenanthridine Derivatives
This compound is also used in the preparation of benzophenanthridine derivatives . Benzophenanthridine alkaloids are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Preparation of Iodonium Betaine
5-Phenylcyclohexane-1,3-dione is used in the preparation of iodonium betaine . Iodonium betaines are useful intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis of Various 2H-Pyrans
This compound is used in the synthesis of various 2H-pyrans by iodine-catalyzed reactions . 2H-Pyrans are important heterocyclic compounds that are found in many natural products and pharmaceuticals.
Laboratory Chemicals
5-Phenylcyclohexane-1,3-dione is used as a laboratory chemical . It can be used in various chemical reactions and processes in a laboratory setting.
Scientific Research and Development
This compound is used in scientific research and development . It can be used in the development of new chemical processes, the synthesis of new compounds, and in various types of research.
安全和危害
5-Phenylcyclohexane-1,3-dione is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to get medical help .
Relevant Papers One paper discusses targeting the colchicine site in tubulin through cyclohexanedione derivatives . Structural modifications have been performed at both distal sites of 5-Phenylcyclohexane-1,3-dione to improve tubulin binding affinity, anti-proliferative activity, and/or aqueous solubility .
属性
IUPAC Name |
5-phenylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYKNLSSLIIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876772 | |
| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylcyclohexane-1,3-dione | |
CAS RN |
493-72-1 | |
| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Phenylcyclohexane-1,3-dione (C12H12O2) has a molecular weight of 188.22 g/mol. Spectroscopic data, including IR, UV-Vis, 1H NMR, and 13C NMR, are frequently used to characterize this compound and its derivatives. [, , ]
A: Research indicates that derivatives of 5-Phenylcyclohexane-1,3-dione can bind to the colchicine binding site of tubulin. [, ] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inhibiting cell proliferation. [] Certain derivatives demonstrate anti-proliferative activity against human microvascular endothelial cells (HMEC-1) and bovine aortic endothelial cells (BAEC), suggesting potential as vascular disrupting agents (VDAs). []
A: Studies highlight the significance of structural modifications on the activity of 5-Phenylcyclohexane-1,3-dione derivatives. For example, modifications to the 2-methoxyphenyl ring of derivative 16c (2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione) can significantly impact tubulin binding affinity and aqueous solubility. [] Specifically, introducing specific substituents to this ring can increase the binding affinity to levels comparable to colchicine. []
A: 5-Phenylcyclohexane-1,3-dione serves as a valuable building block in organic synthesis. It's commonly employed in multi-component reactions, enabling the efficient synthesis of complex heterocyclic compounds like 7-azaindoles, xanthenes, and acridine derivatives. [, ] These reactions often utilize catalysts like l-proline to facilitate the formation of the desired products. []
ANone: While specific resistance mechanisms for 5-Phenylcyclohexane-1,3-dione derivatives haven't been extensively detailed in the provided research, their interaction with the colchicine binding site suggests potential cross-resistance with other colchicine site binders. Further investigation is needed to understand the development of resistance to this class of compounds.
A: Researchers commonly use techniques such as IR, UV-Vis, 1H NMR, 13C NMR, and mass spectrometry to characterize 5-Phenylcyclohexane-1,3-dione and its derivatives. [, , ] Single-crystal X-ray diffraction analysis can provide detailed structural information for crystalline derivatives. [, ]
A: Yes, ligand-based virtual screening approaches using programs like ROCS have been employed to identify novel colchicine-site binders structurally similar to 5-Phenylcyclohexane-1,3-dione derivatives. [] This highlights the role of computational methods in discovering new bioactive compounds.
A: Research indicates that modifying the 2-methoxyphenyl ring of derivative 16c can enhance its aqueous solubility, a crucial factor for drug formulation and bioavailability. [] Further studies focusing on stability under various conditions and formulation strategies would be beneficial for advancing these compounds towards potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)





![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)
